(5-Cyclopropoxypyridin-2-yl)methanol
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Overview
Description
(5-Cyclopropoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C9H11NO2 It features a pyridine ring substituted with a methanol group at the 2-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyridin-2-ylmethanol with cyclopropylmagnesium bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-Cyclopropoxypyridin-2-yl)methanol may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps like bromination, cyclopropanation, and subsequent functional group transformations under optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-ylmethanone derivatives.
Reduction: Pyridin-2-ylmethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Cyclopropoxypyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of (5-Cyclopropoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a bromine atom instead of a cyclopropoxy group.
Pyridin-2-ylmethanol: Lacks the cyclopropoxy group, making it less sterically hindered.
(5-Methoxypyridin-2-yl)methanol: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
(5-Cyclopropoxypyridin-2-yl)methanol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
(5-cyclopropyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5,8,11H,3-4,6H2 |
InChI Key |
GUALNJZLZILJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)CO |
Origin of Product |
United States |
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